Cas no 1691888-43-3 (1-(4-Bromothiophen-2-yl)ethane-1-thiol)

1-(4-Bromothiophen-2-yl)ethane-1-thiol 化学的及び物理的性質
名前と識別子
-
- 1-(4-Bromothiophen-2-yl)ethane-1-thiol
- 1691888-43-3
- EN300-1289412
- 2-Thiophenemethanethiol, 4-bromo-α-methyl-
-
- インチ: 1S/C6H7BrS2/c1-4(8)6-2-5(7)3-9-6/h2-4,8H,1H3
- InChIKey: FQOHDQIJZIBQOQ-UHFFFAOYSA-N
- ほほえんだ: BrC1=CSC(=C1)C(C)S
計算された属性
- せいみつぶんしりょう: 221.91726g/mol
- どういたいしつりょう: 221.91726g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 97.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 29.2Ų
じっけんとくせい
- 密度みつど: 1.563±0.06 g/cm3(Predicted)
- ふってん: 273.5±25.0 °C(Predicted)
- 酸性度係数(pKa): 9.41±0.10(Predicted)
1-(4-Bromothiophen-2-yl)ethane-1-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1289412-500mg |
1-(4-bromothiophen-2-yl)ethane-1-thiol |
1691888-43-3 | 500mg |
$603.0 | 2023-10-01 | ||
Enamine | EN300-1289412-5000mg |
1-(4-bromothiophen-2-yl)ethane-1-thiol |
1691888-43-3 | 5000mg |
$1821.0 | 2023-10-01 | ||
Enamine | EN300-1289412-50mg |
1-(4-bromothiophen-2-yl)ethane-1-thiol |
1691888-43-3 | 50mg |
$528.0 | 2023-10-01 | ||
Enamine | EN300-1289412-1.0g |
1-(4-bromothiophen-2-yl)ethane-1-thiol |
1691888-43-3 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1289412-2500mg |
1-(4-bromothiophen-2-yl)ethane-1-thiol |
1691888-43-3 | 2500mg |
$1230.0 | 2023-10-01 | ||
Enamine | EN300-1289412-100mg |
1-(4-bromothiophen-2-yl)ethane-1-thiol |
1691888-43-3 | 100mg |
$553.0 | 2023-10-01 | ||
Enamine | EN300-1289412-10000mg |
1-(4-bromothiophen-2-yl)ethane-1-thiol |
1691888-43-3 | 10000mg |
$2701.0 | 2023-10-01 | ||
Enamine | EN300-1289412-1000mg |
1-(4-bromothiophen-2-yl)ethane-1-thiol |
1691888-43-3 | 1000mg |
$628.0 | 2023-10-01 | ||
Enamine | EN300-1289412-250mg |
1-(4-bromothiophen-2-yl)ethane-1-thiol |
1691888-43-3 | 250mg |
$579.0 | 2023-10-01 |
1-(4-Bromothiophen-2-yl)ethane-1-thiol 関連文献
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
1-(4-Bromothiophen-2-yl)ethane-1-thiolに関する追加情報
Chemical Profile of 1-(4-Bromothiophen-2-yl)ethane-1-thiol (CAS No. 1691888-43-3)
1-(4-Bromothiophen-2-yl)ethane-1-thiol, identified by its CAS number 1691888-43-3, is a significant compound in the realm of pharmaceutical chemistry and material science. This organosulfur derivative features a thiophene ring substituted with a bromine atom at the 4-position and an ethanethiol side chain, making it a versatile intermediate for synthesizing complex molecules. The structural motif of this compound has garnered attention due to its potential applications in drug development, particularly in the design of small-molecule inhibitors targeting various biological pathways.
The thiophene core of 1-(4-Bromothiophen-2-yl)ethane-1-thiol is a privileged scaffold in medicinal chemistry, known for its ability to modulate biological activity through aromatic interactions and sulfur-rich functionalities. Thiophene derivatives have been extensively studied for their roles in antiviral, anticancer, and anti-inflammatory agents. The presence of a bromine atom at the 4-position enhances the reactivity of the thiophene ring, enabling further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These transformations are pivotal in constructing heterocyclic frameworks that mimic natural products or designed pharmacophores.
The ethanethiol side chain in 1-(4-Bromothiophen-2-yl)ethane-1-thiol introduces a polar thiol group (-SH), which can participate in hydrogen bonding interactions and metal coordination. This feature makes the compound a valuable building block for designing ligands that interact with metalloenzymes or metal ions involved in disease mechanisms. Recent studies have highlighted the role of thiol-containing compounds in redox-sensitive drug delivery systems, where the thiol group can be oxidized or reduced to control drug release kinetics.
In the context of pharmaceutical research, 1-(4-Bromothiophen-2-yl)ethane-1-thiol has been explored as a precursor for synthesizing kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is often linked to cancer and inflammatory diseases. By incorporating the bromothiophene moiety, researchers can design molecules that selectively inhibit aberrant kinase activity while minimizing off-target effects. For instance, derivatives of this compound have shown promise in preclinical studies as inhibitors of tyrosine kinases, which are overexpressed in certain malignancies.
The synthesis of 1-(4-Bromothiophen-2-yl)ethane-1-thiol typically involves nucleophilic substitution reactions on brominated thiophenes or cross-coupling strategies between halogenated thiophenes and organolithium or Grignard reagents. The introduction of the ethanethiol group can be achieved through thiolation reactions, where protected thiol precursors are deprotected under mild acidic conditions. These synthetic routes highlight the compound's adaptability as a chemical intermediate, allowing chemists to tailor its structure for specific applications.
Recent advancements in computational chemistry have further enhanced the utility of 1-(4-Bromothiophen-2-yl)ethane-1-thiol by enabling virtual screening and molecular docking studies. These computational methods allow researchers to predict binding affinities and optimize lead structures before conducting expensive wet-lab experiments. The combination of experimental synthesis and computational modeling has accelerated the discovery pipeline for novel therapeutics derived from this scaffold.
Moreover, the environmental and biological fate of 1-(4-Bromothiophen-2-yl)ethane-1-thiol has been examined to assess its potential toxicity and biodegradability. Studies indicate that the compound exhibits moderate solubility in organic solvents but minimal water solubility, suggesting its stability under physiological conditions. However, further research is needed to evaluate long-term exposure effects and metabolic pathways in vivo. Such assessments are crucial for ensuring safety during pharmaceutical development and industrial applications.
The versatility of 1-(4-Bromothiophen-2-yl)ethane-1-thiol extends beyond pharmaceuticals into materials science, where it serves as a precursor for conductive polymers and organic semiconductors. The bromine substituent facilitates polymerization reactions such as ROMP (ring-opening metathesis polymerization), allowing for the creation of tailored macromolecular architectures with desired electronic properties. These materials are relevant in flexible electronics, photovoltaics, and sensors, where thiophene-based polymers are increasingly employed.
In conclusion, 1-(4-Bromothiophen-2-yl)ethane-1-thiol (CAS No. 1691888-43-3) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features—comprising a brominated thiophene core and an ethanethiol side chain—make it an invaluable intermediate for synthetic chemistry. Ongoing research continues to uncover new methodologies for its utilization, reinforcing its importance in modern chemical innovation.
1691888-43-3 (1-(4-Bromothiophen-2-yl)ethane-1-thiol) 関連製品
- 1261938-17-3(5-(3-Fluoro-4-methoxyphenyl)pyridin-3-ol)
- 653593-69-2(Benzoic acid,4-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-piperidinyl]methyl]-, methylester)
- 1183476-16-5(2-hydroxy-S-(1H-pyrazol-4-yl)ethane-1-sulfonamido)
- 1361726-49-9(2',5'-Dichloro-6-fluoro-biphenyl-3-carbonyl chloride)
- 1796962-09-8(7-(2-chlorophenyl)-N-(propan-2-yl)-1,4-thiazepane-4-carboxamide)
- 1804182-70-4(Ethyl 3-(2-bromopropanoyl)-4-ethoxybenzoate)
- 1017391-57-9(2-(Piperazin-1-yl)propanethioamide)
- 1214325-27-5(4-(2-(Chloromethyl)-4-fluorophenyl)pyridine)
- 1018659-43-2(N-4-(2-aminoethyl)-1,3-thiazol-2-ylbutanamide)
- 1105195-40-1(3-(piperazin-1-yl)-6-(thiophen-2-yl)pyridazine)




